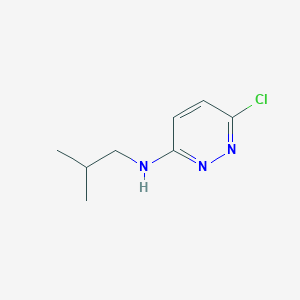

6-chloro-N-(2-methylpropyl)pyridazin-3-amine

Description

Properties

IUPAC Name |

6-chloro-N-(2-methylpropyl)pyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3/c1-6(2)5-10-8-4-3-7(9)11-12-8/h3-4,6H,5H2,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKAEZGQGBNFMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383013 | |

| Record name | 6-chloro-N-(2-methylpropyl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

686277-32-7 | |

| Record name | 6-chloro-N-(2-methylpropyl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2-methylpropyl)pyridazin-3-amine typically involves the reaction of 6-chloropyridazine with 2-methylpropylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

Starting Materials: 6-chloropyridazine and 2-methylpropylamine.

Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.

Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2-methylpropyl)pyridazin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

Synthesis of 6-Chloro-N-(2-methylpropyl)pyridazin-3-amine

The synthesis of this compound typically involves multi-step reactions starting from commercially available pyridazine derivatives. The introduction of the chloro and methylpropyl groups is crucial for enhancing the compound's biological activity. The synthetic pathway often includes:

- Formation of Pyridazine Core : Starting with 3-amino-pyridazine, chlorination at the 6-position to yield 6-chloro-pyridazine.

- Alkylation : The introduction of the 2-methylpropyl group through nucleophilic substitution reactions.

Recent studies have highlighted the biological potential of this compound:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism involves interference with bacterial cell wall synthesis, which is critical for their survival.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of cancer cell lines, including colorectal and breast cancer cells. The compound's efficacy is attributed to its ability to induce apoptosis in malignant cells.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor, particularly in pathways related to cancer metabolism and microbial resistance mechanisms.

Agricultural Applications

In agriculture, this compound has been explored for its potential as a pesticide or herbicide:

Pest Control

Studies suggest that this compound can effectively control agricultural pests by disrupting their metabolic pathways. This application is particularly relevant in integrated pest management strategies.

Herbicidal Activity

Research indicates that it may also possess herbicidal properties, targeting specific weed species without harming crops, thus contributing to sustainable agricultural practices.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria with low MIC values. |

| Study B | Anticancer Efficacy | Showed IC50 values in the micromolar range for colorectal cancer cell lines, indicating strong growth inhibition. |

| Study C | Pesticide Efficacy | Reported effective control of aphids and other pests with minimal impact on beneficial insects. |

Mechanism of Action

The mechanism of action of 6-chloro-N-(2-methylpropyl)pyridazin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations

- Substituent Effects : Bulky alkyl groups (e.g., 2-methylpropyl, isopropyl) reduce crystallinity compared to aryl-substituted analogs (e.g., 4-nitrophenyl), which exhibit higher melting points due to π-π stacking .

- Electron-Withdrawing Groups : Nitro substituents (Compound 12) enhance thermal stability but may reduce solubility in polar solvents. Methoxy groups (Compound 13) improve solubility but lower melting points .

Crystallography and Hydrogen Bonding

- Crystal Packing : The nitro-substituted analog 6-chloro-N-(4-nitrophenyl)pyridazin-3-amine forms intramolecular hydrogen bonds (N–H⋯O, 2.66 Å), stabilizing its planar structure . In contrast, the methoxyphenyl derivative 6-chloro-N-(2-methoxyphenyl)pyridazin-3-amine lacks classical hydrogen bonds in its crystal lattice, relying on van der Waals interactions .

- Impact of Substituents : Bulky alkyl groups (e.g., 2-methylpropyl) likely disrupt dense packing, reducing crystallinity compared to aryl-substituted derivatives.

Biological Activity

6-Chloro-N-(2-methylpropyl)pyridazin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a pyridazine ring, which is known for its ability to participate in various chemical reactions, enhancing its utility in drug development. The compound's molecular formula is C₈H₁₃ClN₄, with a molecular weight of approximately 200.67 g/mol. The presence of the chlorine atom and the N-(2-methylpropyl) side chain significantly influences its biological interactions.

Research indicates that this compound primarily acts as a modulator of histamine receptors, particularly the H4 subtype. Histamine H4 receptors are implicated in various physiological processes, including immune response and inflammation. The compound may function as an antagonist or inverse agonist at these receptors, potentially offering therapeutic benefits for conditions such as allergies, asthma, and autoimmune diseases .

Pharmacological Properties

In Vitro Studies

Table 1 summarizes the findings from various in vitro studies assessing the biological activity of this compound:

Case Study 1: Histamine Receptor Interaction

In a study examining the pharmacodynamics of this compound, researchers utilized radiolabeled ligand binding assays to determine its affinity for histamine H4 receptors. Results indicated a competitive inhibition pattern, supporting its role as a potential therapeutic agent for treating allergic reactions and inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-chloro-N-(2-methylpropyl)pyridazin-3-amine, and how can reaction conditions be optimized for yield and purity?

- The synthesis typically involves nucleophilic substitution at the 6-chloro position of pyridazine derivatives. For example, analogous compounds (e.g., 6-(4-fluorophenyl)pyridazin-3-amine) are synthesized via stepwise functionalization, including halogenation, amination, and alkylation. Optimization may involve adjusting solvent polarity (e.g., DMF or THF), temperature (60–100°C), and stoichiometric ratios of reagents like alkylamines .

- Characterization via / NMR and HPLC-MS is critical to confirm regioselectivity and rule out byproducts such as N-alkylated isomers .

Q. How can the molecular structure and intermolecular interactions of this compound be elucidated using crystallographic methods?

- Single-crystal X-ray diffraction (SCXRD) is the gold standard. For related pyridazin-3-amine derivatives (e.g., 6-chloro-N-(2-methoxyphenyl)pyridazin-3-amine), monoclinic systems (space group P2/c) with unit cell parameters a = 14.60 Å, b = 10.86 Å, c = 17.46 Å, and β = 126.4° have been reported. Hydrogen-bonding networks (e.g., N–H···O/N interactions) stabilize the crystal lattice and can be visualized using ORTEP-3 .

- Data collection with a Bruker Kappa APEXII CCD diffractometer (Mo Kα radiation) and refinement via SHELXL (R factor < 0.04) ensure precision .

Q. What pharmacological activities are associated with pyridazin-3-amine derivatives, and how can preliminary bioactivity assays be designed?

- Pyridazin-3-amine derivatives exhibit enzyme inhibition (e.g., phosphodiesterase, kinase) and receptor modulation (e.g., serotonin, dopamine). Assays should include dose-response studies in disease models (e.g., inflammation, cancer) using cell viability (MTT assay) and target-specific enzymatic activity measurements .

Advanced Research Questions

Q. How can structural data contradictions (e.g., disordered atoms, twinning) in crystallographic studies of this compound be resolved?

- Disordered regions require iterative refinement in SHELXL using PART and SIMU commands. For twinned data (common in monoclinic systems), the HKLF 5 format in SHELXL or the TwinRotMat option in PLATON can model twin domains. Validation tools like ADDSYM (PLATON) check for missed symmetry .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for derivatives of this compound?

- Systematic substitution at the pyridazine core (e.g., replacing chloro with electron-withdrawing groups) and alkyl chain modification (e.g., branching, cyclization) can enhance target affinity. Computational docking (AutoDock Vina) paired with in vitro IC determination identifies critical pharmacophores. For example, bulky substituents may improve binding to hydrophobic enzyme pockets .

Q. How do hydrogen-bonding patterns influence the physicochemical stability and solubility of this compound?

- Graph set analysis (e.g., Etter’s rules) quantifies hydrogen-bond motifs (e.g., rings). Strong N–H···N/O bonds increase melting points but may reduce solubility in apolar solvents. Solubility can be modulated via co-crystallization with succinic acid or PEG-based excipients .

Q. What methodological challenges arise in validating synthetic intermediates, and how can they be addressed?

- Impurities from incomplete alkylation or oxidation require LC-MS/MS profiling. Dynamic NMR (e.g., EXSY experiments) detects rotameric equilibria in flexible alkyl chains. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) confirms molecular formulas .

Methodological Notes

- Crystallography : Use WinGX for data integration and SHELXTL for refinement. Report CIF files with checkCIF/PLATON validation .

- Bioassays : Include positive controls (e.g., known kinase inhibitors) and assess cytotoxicity in non-target cell lines (e.g., HEK293) .

- Computational Tools : Gaussian 16 for DFT-based charge density analysis; Mercury for Hirshfeld surface mapping .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.